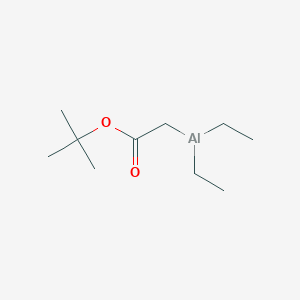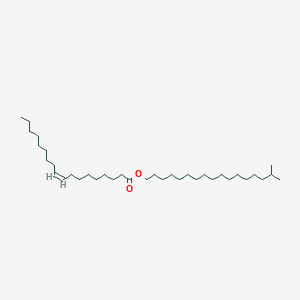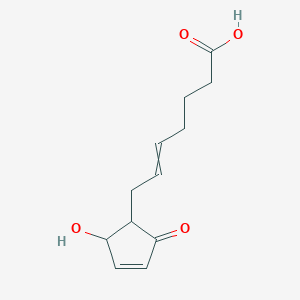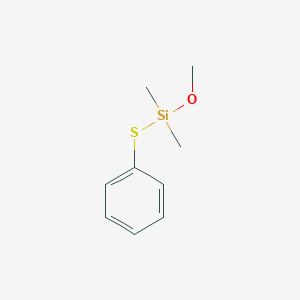![molecular formula C15H26IOP B14609995 Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide CAS No. 60998-17-6](/img/structure/B14609995.png)
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is a quaternary phosphonium salt that features a phosphine center bonded to a 2-hydroxyphenyl group and two tert-butyl groups, with an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide typically involves the reaction of di-tert-butylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of an inert atmosphere and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used .
科学研究应用
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
相似化合物的比较
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic applications.
2,6-Di-tert-butylphenol: A related compound used as an antioxidant and stabilizer in polymers.
2,6-Di-tert-butylpyridine: Used as a proton trapping agent in polymerization reactions.
Uniqueness
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is unique due to its specific combination of a phosphine center with a 2-hydroxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
属性
CAS 编号 |
60998-17-6 |
|---|---|
分子式 |
C15H26IOP |
分子量 |
380.24 g/mol |
IUPAC 名称 |
ditert-butyl-[(2-hydroxyphenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C15H25OP.HI/c1-14(2,3)17(15(4,5)6)11-12-9-7-8-10-13(12)16;/h7-10,16H,11H2,1-6H3;1H |
InChI 键 |
ABIQNMTTZUTCND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[PH+](CC1=CC=CC=C1O)C(C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)


![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)




